O-[2-(2-chlorophenyl)ethyl]hydroxylamine
CAS No.: 113211-45-3
Cat. No.: VC18219037
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.
![O-[2-(2-chlorophenyl)ethyl]hydroxylamine - 113211-45-3](/images/structure/VC18219037.png)
Specification
CAS No. | 113211-45-3 |
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Molecular Formula | C8H10ClNO |
Molecular Weight | 171.62 g/mol |
IUPAC Name | O-[2-(2-chlorophenyl)ethyl]hydroxylamine |
Standard InChI | InChI=1S/C8H10ClNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2 |
Standard InChI Key | NMEKKXAXZPYVJA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CCON)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
O-[2-(2-Chlorophenyl)ethyl]hydroxylamine features a hydroxylamine (-NH-OH) group bonded to a 2-(2-chlorophenyl)ethyl chain. The chlorine atom at the ortho position of the phenyl ring induces steric and electronic effects that differentiate this compound from its para-substituted analogs. X-ray crystallography of related O-alkylhydroxylamines reveals that the hydroxylamine group adopts a planar configuration, facilitating coordination with metal ions such as heme iron in enzymatic systems .
Table 1: Physicochemical Properties of O-[2-(2-Chlorophenyl)ethyl]hydroxylamine
Property | Value |
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Molecular Formula | C₈H₁₀ClNO |
Molecular Weight | 171.62 g/mol |
Purity | ≥98% (HPLC) |
Solubility | Soluble in THF, DCM, ethanol |
Stability | Air-sensitive; store under N₂ |
Electronic and Steric Effects
The ortho-chlorine substituent creates a steric hindrance that restricts free rotation of the phenyl ring, potentially enhancing binding specificity in biological targets. Density functional theory (DFT) calculations on analogous compounds suggest that the electron-withdrawing chlorine atom polarizes the phenyl ring, increasing the electrophilicity of the hydroxylamine group . This electronic modulation may explain its reactivity in nucleophilic substitution and redox reactions.
Synthesis and Scalable Production
Laboratory-Scale Synthesis
The synthesis of O-[2-(2-Chlorophenyl)ethyl]hydroxylamine follows a Mitsunobu-like reaction adapted from protocols for O-alkylhydroxylamines . A representative procedure involves:
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Substrate Preparation: 2-(2-Chlorophenyl)ethanol (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
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Coupling Reaction: Triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol) are added, followed by dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.1 mmol) at 0°C.
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Phthalimide Removal: After 3 hours, hydrazine monohydrate (1.1 mmol) is introduced to cleave the phthalimide protecting group.
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Purification: The crude product is purified via flash chromatography (heptane:ethyl acetate, 1:1) and isolated as the hydrochloride salt using ethereal HCl .
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Yield Improvement |
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Solvent | THF | 78% → 85% |
Temperature | 0°C → RT | Reduced side products |
Catalyst | DIAD | 90% efficiency |
Industrial Manufacturing
Industrial production scales the laboratory protocol using continuous flow reactors to enhance yield and purity. Aromsyn’s patented process achieves >98% purity through in-line HPLC monitoring and crystallization under controlled pH . Key challenges include minimizing diisopropyl hydrazinodicarboxylate byproducts, which are removed via dichloromethane washes during salt formation .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Mechanisms
Structural analogs of O-[2-(2-Chlorophenyl)ethyl]hydroxylamine, such as O-benzylhydroxylamine, exhibit potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme implicated in immune suppression . Spectroscopic studies confirm that the hydroxylamine group coordinates to IDO1’s heme iron, mimicking the alkylperoxy transition state during tryptophan oxidation . For O-[2-(2-Chlorophenyl)ethyl]hydroxylamine, molecular docking predicts a binding affinity (Kᵢ) of ~150 nM, comparable to clinical-stage IDO1 inhibitors .
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Intermediates
O-[2-(2-Chlorophenyl)ethyl]hydroxylamine serves as a key intermediate in synthesizing:
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Anticancer Agents: Functionalization at the hydroxylamine group generates prodrugs activated by tumor-associated enzymes.
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Antidepressants: Coupling with indole derivatives yields serotonin reuptake inhibitors.
Aromsyn reports kilogram-scale production for preclinical trials, emphasizing batch-to-batch consistency (RSD <2%) .
Polymer Chemistry
The compound’s dual reactivity (nucleophilic -NH-OH and electrophilic aryl chloride) enables its use in:
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Conductive Polymers: Copolymerization with pyrrole enhances conductivity (σ = 10⁻² S/cm).
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Crosslinking Agents: Ethylene glycol dimethacrylate networks show improved thermal stability (T_g = 145°C) .
Future Research Directions
Targeted Drug Delivery
Conjugating O-[2-(2-Chlorophenyl)ethyl]hydroxylamine to monoclonal antibodies may enable site-specific IDO1 inhibition in tumor microenvironments. Preliminary in silico models predict a 40% increase in tumor uptake compared to small-molecule analogs .
Structural Analogs and SAR Studies
Systematic variation of the chloro substituent’s position (ortho, meta, para) could optimize binding to IDO1’s hydrophobic pocket. Quantum mechanical calculations suggest meta-chloro derivatives may achieve Kᵢ <100 nM .
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